6-(methoxymethyl)phenanthridine
Overview
Description
6-(Methoxymethyl)phenanthridine is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound. Phenanthridine and its derivatives are known for their significant biological activities, including DNA-binding properties, antitumor, and antiparasitic activities . The addition of a methoxymethyl group at the 6-position of the phenanthridine ring can potentially enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methoxymethyl)phenanthridine can be achieved through various methods. One common approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV radiation, which affords phenanthridines . Another method includes the use of metal-free 2-isocyanobiaryl-based cyclization reactions .
Industrial Production Methods
Industrial production of phenanthridine derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of photocatalysis and transition metal-free conditions are preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethyl)phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing ring, potentially altering its biological activity.
Substitution: Substitution reactions, particularly at the methoxymethyl group, can lead to the formation of various derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl peroxybenzoate (TBPB) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions include various phenanthridine derivatives, each with unique chemical and biological properties .
Scientific Research Applications
6-(Methoxymethyl)phenanthridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its DNA-binding properties and potential as a fluorescent marker.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-(methoxymethyl)phenanthridine involves its interaction with DNA through intercalation, where the compound inserts itself between DNA base pairs. This interaction can disrupt DNA replication and transcription, leading to antitumor and antiparasitic effects . The compound may also interact with specific proteins, such as penicillin-binding proteins, affecting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: The parent compound, known for its DNA-binding properties and biological activities.
Benzo[c]phenanthridine: Similar in structure but lacks the methoxymethyl group, leading to different biological activities.
Phenanthridinone: An oxidized derivative with distinct chemical properties and applications.
Uniqueness
6-(Methoxymethyl)phenanthridine is unique due to the presence of the methoxymethyl group, which can enhance its solubility, stability, and biological activity compared to other phenanthridine derivatives .
Properties
IUPAC Name |
6-(methoxymethyl)phenanthridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-10-15-13-8-3-2-6-11(13)12-7-4-5-9-14(12)16-15/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMDBAKTQBPENK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2C3=CC=CC=C31 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971705 | |
Record name | 6-(Methoxymethyl)phenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26245-03-4, 5627-93-0 | |
Record name | 6-(Methoxymethyl)phenanthridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26245-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Methoxymethyl)phenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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